molecular formula C46H34N4 B8181946 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-diphenylaniline)

4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-diphenylaniline)

Cat. No.: B8181946
M. Wt: 642.8 g/mol
InChI Key: MSRQVLUYENLZQU-UHFFFAOYSA-N
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Description

4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) is a complex organic compound that features a bipyridine core with diphenylaniline substituents. This compound is of significant interest in the field of supramolecular chemistry due to its unique structural and electronic properties. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable building block in the synthesis of coordination complexes and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method involves the use of 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride as a starting material. This compound is dissolved in a mixture of ethanol and water, and then reacted with an excess of dimethyl 5-aminoisophthalate. The reaction mixture is heated to reflux and stirred vigorously for several days to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline).

Chemical Reactions Analysis

Types of Reactions

4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:

    Oxidation: The bipyridine unit can undergo oxidation, leading to the formation of bipyridinium cations.

    Reduction: The compound can be reduced to form bipyridine radicals.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit results in bipyridinium salts, while reduction leads to bipyridine radicals.

Scientific Research Applications

4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) involves its ability to undergo redox reactions. The bipyridine unit can accept and donate electrons, making it an effective mediator in electron transfer processes. This property is utilized in various applications, including catalysis and the development of electrochromic materials. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) is unique due to its extended conjugation and the presence of diphenylaniline substituents. These features enhance its electronic properties and make it suitable for applications in advanced materials and supramolecular chemistry.

Properties

IUPAC Name

N,N-diphenyl-4-[2-[4-[4-(N-phenylanilino)phenyl]pyridin-2-yl]pyridin-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H34N4/c1-5-13-39(14-6-1)49(40-15-7-2-8-16-40)43-25-21-35(22-26-43)37-29-31-47-45(33-37)46-34-38(30-32-48-46)36-23-27-44(28-24-36)50(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRQVLUYENLZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=NC=C4)C5=NC=CC(=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H34N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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